Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)
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Overview
Description
Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci) is a chemical compound with the molecular formula C20H36O2. . This compound is characterized by its unique structure, which includes a decane backbone with a methoxy group and a 3,7-dimethyl-2,6-octadienyl group attached via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci) typically involves the esterification of geraniol (3,7-dimethyl-2,6-octadien-1-ol) with decanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:
Geraniol+Decanoic AcidAcid CatalystDecane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized acid catalysts can also enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Geranic acid or geranial.
Reduction: Geraniol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Geranyl acetate: Similar structure but with an acetate group instead of a decanoate group.
Geranyl butyrate: Contains a butyrate group instead of a decanoate group.
Geranyl formate: Contains a formate group instead of a decanoate group.
Uniqueness
Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci) is unique due to its longer alkyl chain (decanoate) which can influence its physical properties such as boiling point and solubility. This makes it particularly useful in applications where longer chain esters are preferred.
Properties
Molecular Formula |
C11H19O2 |
---|---|
Molecular Weight |
183.27 g/mol |
InChI |
InChI=1S/C11H19O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7H,4,6,8-9H2,1-3H3/b11-7+ |
InChI Key |
BIGOBAYEMVTBGG-YRNVUSSQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC[O])/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC[O])C)C |
Origin of Product |
United States |
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